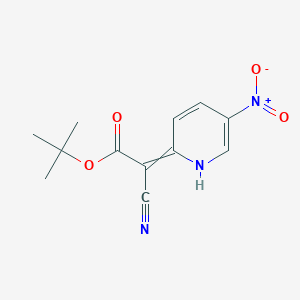

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

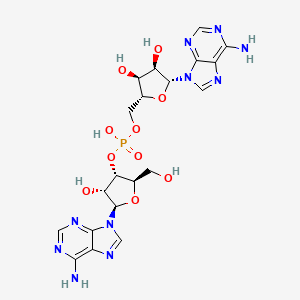

"T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" is a compound that likely possesses unique chemical and physical properties due to its structural components, including a t-butyl group, a cyano group, and a nitropyridine moiety. While direct studies on this compound are scarce, related research can offer insights into its synthesis, molecular structure, and potential reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of cyanoacetate derivatives through reactions of halopyridines with cyanoacetates in the presence of a base. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating a method that could potentially be adapted for the synthesis of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions between the nitro group and adjacent pyridine nitrogen, which could influence the electronic distribution and stability of the molecule. For example, research on cyclopalladated complexes of aryl-substituted pyridines highlights how the arrangement of nitrophenyl groups and pyridine can impact the molecule's overall shape and electronic properties (Selbin et al., 1983).

Chemical Reactions and Properties

The presence of a cyano group adjacent to a nitropyridine unit in the compound suggests potential reactivity in nucleophilic addition reactions, as well as the possibility for participating in cycloadditions or rearrangements. For instance, cycloadditions involving N-titanated azomethine ylides derived from similar structural motifs have shown unique stereo- and regioselectivity, indicative of the reactive nature of these compounds (Kanemasa et al., 1990).

Physical Properties Analysis

While specific physical properties of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" are not documented, related compounds exhibit solid-state fluorescence and solvatochromism, indicating potential for unique optical properties depending on the solvent and state (Chunikhin & Ershov, 2021).

Aplicaciones Científicas De Investigación

Synthesis of Novel Functionalized Chromophores

The compound has been utilized in the synthesis of novel functionalized analogs of widely used chromophores of the tricyanofuran (TCF) series. This involves the interaction between malononitrile dimer and diacetyl, leading to derivatives that are promising for applications in push-pull chromophores, which are essential for nonlinear optical materials (Belikov et al., 2018).

Conversion into Pyridine Derivatives

Research shows the effectiveness of using CH-active nitriles for converting nitropyrimidine into various 2-amino-5-nitro-3-R-pyridines. This demonstrates the compound's utility in generating pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis (Charushin & Plas, 2010).

Preparation of Nitropyridyl Isocyanates

The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, providing a route to synthesize tetrazolinones and substituted amines. These findings open avenues for the development of novel nitrogen-containing heterocycles, crucial for drug discovery and development (Holt & Fiksdahl, 2007).

Synthesis of β-Amino Acid Esters

The direct synthesis of N-Hydroxy β-Amino Acid Esters from carboxylic esters and nitrones showcases the compound's role in creating amino acid derivatives. This is significant in the synthesis of biologically active molecules, including peptides and peptidomimetics (Kobayashi et al., 2000).

Applications in Organic Electronics

Derivatives of the compound have been synthesized and investigated for potential applications in organic solid state lasers. This research highlights the compound's role in developing materials with tunable thermal properties and photoluminescence, crucial for light-amplification systems (Zarins et al., 2019).

Propiedades

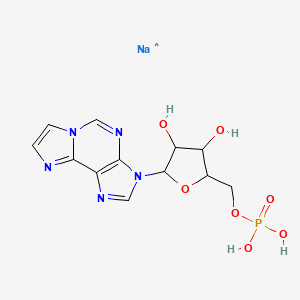

IUPAC Name |

tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFFWYZEYQEJDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)